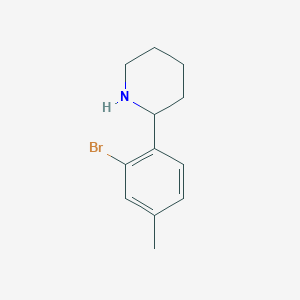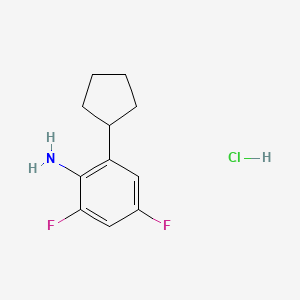
2-Cyclopentyl-4,6-difluoroaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-4,6-difluoroaniline hydrochloride is a chemical compound with the molecular formula C11H14ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with cyclopentyl and fluorine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4,6-difluoroaniline hydrochloride typically involves the introduction of cyclopentyl and fluorine groups onto an aniline derivative. One common method is through a series of substitution reactions, where the aniline derivative undergoes halogenation followed by nucleophilic substitution with cyclopentyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow methodologies to enhance efficiency and yield. These methods allow for better control over reaction conditions, reducing the risk of side reactions and improving the overall safety of the process .
化学反応の分析
Types of Reactions
2-Cyclopentyl-4,6-difluoroaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .
科学的研究の応用
2-Cyclopentyl-4,6-difluoroaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Cyclopentyl-4,6-difluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,4-Difluoroaniline: A simpler derivative with only fluorine substitutions.
Cyclopentylamine: A compound with a cyclopentyl group but lacking the fluorine substitutions.
Uniqueness
2-Cyclopentyl-4,6-difluoroaniline hydrochloride is unique due to the combination of cyclopentyl and fluorine groups, which confer distinct chemical properties and reactivity. This makes it valuable in applications where specific interactions with biological targets or unique chemical reactivity are required .
特性
分子式 |
C11H14ClF2N |
|---|---|
分子量 |
233.68 g/mol |
IUPAC名 |
2-cyclopentyl-4,6-difluoroaniline;hydrochloride |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-5-9(7-3-1-2-4-7)11(14)10(13)6-8;/h5-7H,1-4,14H2;1H |
InChIキー |
WTTLKFLTXGXGMX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=C(C(=CC(=C2)F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


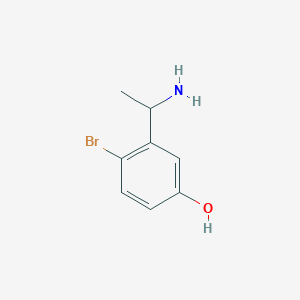


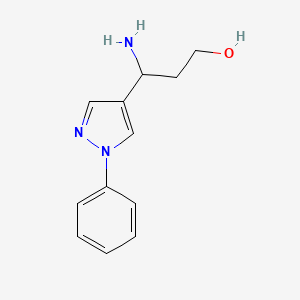

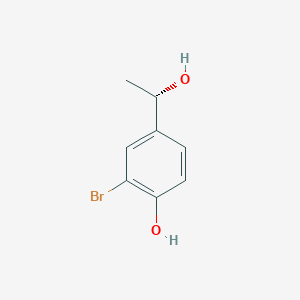

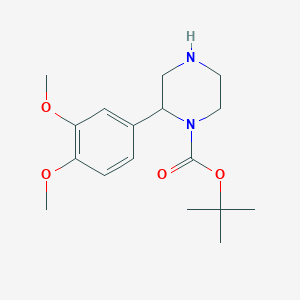
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
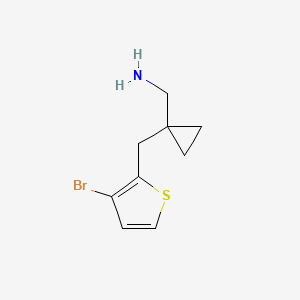
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
